molecular formula C10H6N4O8S2 B14597316 N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide CAS No. 61072-80-8

N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide

Cat. No.: B14597316
CAS No.: 61072-80-8
M. Wt: 374.3 g/mol
InChI Key: RZMCUKGMWIAFRX-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide is an organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of nitro groups attached to a phenyl ring and a thiophene ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide typically involves the nitration of thiophene derivatives followed by sulfonation and subsequent coupling with 2,4-dinitrophenylamine. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to facilitate the nitration and sulfonation processes. The final coupling step is usually carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactors. The process is optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound. These products retain the core structure of the compound while exhibiting modified chemical properties.

Scientific Research Applications

N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.

    Biology: It is employed in biochemical assays to study enzyme activities and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activities. The presence of nitro groups allows the compound to participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the thiophene and sulfonamide moieties.

    4-Nitrothiophene-2-sulfonamide: Shares the thiophene and sulfonamide structure but lacks the dinitrophenyl group.

    2,4-Dinitrothiophene: Contains the thiophene and nitro groups but does not have the sulfonamide functionality.

Uniqueness

N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfonamide groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

61072-80-8

Molecular Formula

C10H6N4O8S2

Molecular Weight

374.3 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C10H6N4O8S2/c15-12(16)6-1-2-8(9(3-6)14(19)20)11-24(21,22)10-4-7(5-23-10)13(17)18/h1-5,11H

InChI Key

RZMCUKGMWIAFRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NS(=O)(=O)C2=CC(=CS2)[N+](=O)[O-]

Origin of Product

United States

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